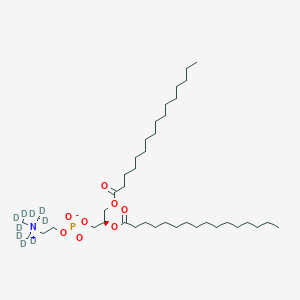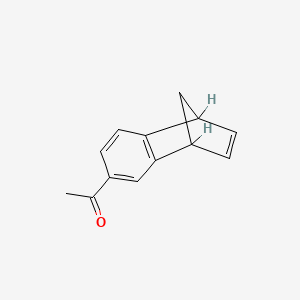
Ethanone, 1-(1,4-dihydro-1,4-methanonaphthalen-5-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(1,4-dihydro-1,4-methanonaphthalen-5-yl)- is an organic compound with the molecular formula C₁₃H₁₂O and a molecular weight of 184.2338 g/mol It is a derivative of ethanone, featuring a 1,4-dihydro-1,4-methanonaphthalen-5-yl group
Preparation Methods
The synthesis of Ethanone, 1-(1,4-dihydro-1,4-methanonaphthalen-5-yl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the Friedel-Crafts acylation of 1,4-dihydro-1,4-methanonaphthalene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Ethanone, 1-(1,4-dihydro-1,4-methanonaphthalen-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired product formation.
Scientific Research Applications
Ethanone, 1-(1,4-dihydro-1,4-methanonaphthalen-5-yl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of Ethanone, 1-(1,4-dihydro-1,4-methanonaphthalen-5-yl)- involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind tightly to the colchicine site of tubulin, disrupting microtubule dynamics and inhibiting cell division.
Comparison with Similar Compounds
Ethanone, 1-(1,4-dihydro-1,4-methanonaphthalen-5-yl)- can be compared with other similar compounds such as:
1-(4-iodophenyl)ethan-1-one: This compound has a similar ethanone backbone but features an iodophenyl group instead of the 1,4-dihydro-1,4-methanonaphthalen-5-yl group.
1-(1,4-dimethyl-3-cyclohexen-1-yl)ethanone: This compound also shares the ethanone structure but includes a dimethyl-cyclohexenyl group.
The uniqueness of Ethanone, 1-(1,4-dihydro-1,4-methanonaphthalen-5-yl)- lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61346-78-9 |
|---|---|
Molecular Formula |
C13H12O |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1-(4-tricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraenyl)ethanone |
InChI |
InChI=1S/C13H12O/c1-8(14)9-4-5-12-10-2-3-11(6-10)13(12)7-9/h2-5,7,10-11H,6H2,1H3 |
InChI Key |
RXNIUFYNIUAMNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3CC2C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


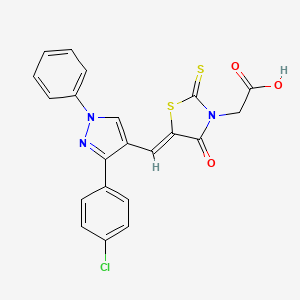
![(2S,3S,4R,5R,6S)-6-[[(4aR,7S)-4a,7-dihydroxy-7-methyl-1,5,6,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B15074121.png)
![(4S)-6-fluoro-4-[(2S,4R)-2-pyridin-2-yl-4-(trifluoromethyl)piperidin-1-yl]-N-pyrimidin-4-yl-3,4-dihydro-2H-chromene-7-sulfonamide](/img/structure/B15074131.png)
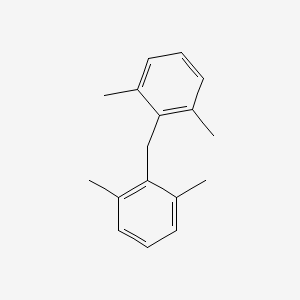
![[[1-(Phenylselanyl)cyclohexyl]selanyl]benzene](/img/structure/B15074135.png)
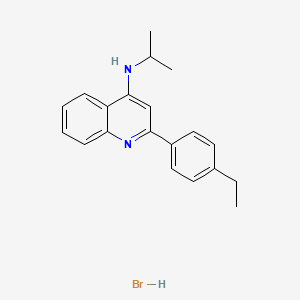
![tetrasodium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B15074142.png)
![(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15074150.png)

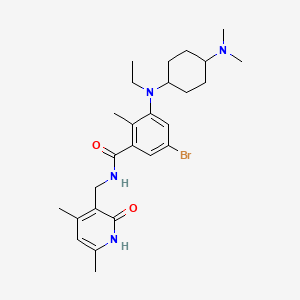

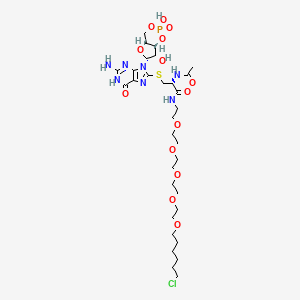
![3-(5-Bromofuran-2-yl)-2-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)acrylamide](/img/structure/B15074181.png)
